molecular formula C18H28BrNO2 B607079 Deudextromethorphan hydrobromide CAS No. 1373497-18-7

Deudextromethorphan hydrobromide

Número de catálogo: B607079
Número CAS: 1373497-18-7
Peso molecular: 376.4 g/mol
Clave InChI: STTADZBLEUMJRG-CDZAPMPLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrobromuro de deudextromethorfan experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen dextrometorfan y sus diversos derivados, como dextrorfan .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Deudextromethorphan hydrobromide acts primarily as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. The presence of deuterium modifies its pharmacokinetic profile, enhancing bioavailability and reducing susceptibility to metabolic degradation by cytochrome P450 enzymes, particularly CYP2D6 . This modification allows for more effective therapeutic concentrations in the central nervous system.

Treatment of Pseudobulbar Affect

This compound is part of the combination drug Nuedexta (dextromethorphan/quinidine), which is FDA-approved for treating pseudobulbar affect (PBA). PBA is characterized by involuntary emotional expressions such as laughing or crying that are disproportionate to the underlying mood, often seen in patients with neurological disorders like multiple sclerosis and amyotrophic lateral sclerosis .

Clinical Efficacy :

  • A clinical trial demonstrated that Nuedexta significantly reduced PBA episodes compared to placebo, improving patient quality of life .

Agitation in Alzheimer's Disease

Recent studies have investigated this compound for managing agitation in Alzheimer's disease. A phase II trial reported that the combination significantly decreased agitation scores compared to placebo . The ongoing phase III trials aim to confirm these findings and explore its potential for broader neuropsychiatric applications .

Case Studies

Several case studies highlight the effectiveness of this compound in various conditions:

  • Alzheimer's Disease : In a double-blind study involving patients with moderate to severe agitation, deudextromethorphan/quinidine demonstrated a statistically significant reduction in agitation levels over ten weeks .
  • Opioid Use Disorder : Research indicated that dextromethorphan can alleviate withdrawal symptoms when combined with clonidine, suggesting its utility in substance use treatment protocols .

Comparative Data Table

Application Compound Indication Study Type Findings
Pseudobulbar AffectDextromethorphan/QuinidineEmotional dysregulationPhase III TrialSignificant reduction in episodes
Agitation in Alzheimer's DiseaseThis compoundNeuropsychiatric agitationPhase II TrialStatistically significant decrease in agitation scores
Opioid Withdrawal SymptomsDextromethorphanSubstance use disorderRandomized Clinical TrialReduced severity and duration of withdrawal symptoms

Actividad Biológica

Deudextromethorphan hydrobromide (AVP-786) is a deuterated derivative of dextromethorphan, primarily recognized for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist. This compound has garnered attention for its potential therapeutic applications in various neuropsychiatric conditions, particularly agitation associated with Alzheimer's disease and other disorders. This article delves into the biological activities, pharmacokinetics, and therapeutic implications of this compound, supported by relevant data and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
CAS Number 1373497-18-7
Molecular Formula C₁₈H₂₂D₆BrNO₂
Molecular Weight 376.36 g/mol

The compound acts as an uncompetitive antagonist at the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. Additionally, it exhibits activity at several other receptors:

  • Sigma-1 receptor agonist
  • Serotonin transporter (SERT) and norepinephrine transporter (NET) blocker
  • Negative allosteric modulator of nicotinic acetylcholine receptors

These interactions suggest that this compound may influence neurotransmitter systems involved in mood regulation and cognitive function .

Pharmacokinetics

This compound is designed to enhance bioavailability compared to its non-deuterated counterpart. The deuteration process reduces susceptibility to cytochrome P450 (CYP2D6) metabolism, leading to increased plasma concentrations of active metabolites. This alteration allows for a more sustained therapeutic effect with potentially fewer side effects associated with drug-drug interactions .

1. Agitation in Alzheimer's Disease

AVP-786 has been investigated in clinical trials for its efficacy in treating agitation in patients with Alzheimer's disease. In a Phase III study, the compound demonstrated significant reductions in agitation scores compared to placebo, suggesting its potential as a treatment option for this challenging symptom .

2. Schizophrenia Symptoms

Research has also explored the use of this compound in addressing negative symptoms of schizophrenia. The compound's action on NMDA receptors may help alleviate some cognitive deficits associated with the disorder, although further studies are required to establish its effectiveness fully .

3. Traumatic Brain Injury

AVP-786 is under investigation for its role in managing behavioral disinhibition and agitation following traumatic brain injury. The compound's ability to modulate glutamate signaling may offer new avenues for treatment in this area .

Summary of Key Findings

The following table summarizes key findings from recent research on this compound:

Study FocusFindings
Agitation in Alzheimer'sSignificant reduction in agitation scores vs placebo
Negative symptoms in SchizophreniaPotential cognitive benefits; further studies needed
Behavioral disinhibition post-TBIModulation of glutamate signaling; ongoing investigations

Propiedades

Número CAS

1373497-18-7

Fórmula molecular

C18H28BrNO2

Peso molecular

376.4 g/mol

Nombre IUPAC

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide

InChI

InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;;

Clave InChI

STTADZBLEUMJRG-CDZAPMPLSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

SMILES isomérico

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br

SMILES canónico

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dextromethorphan D6 hydrobromide monohydrate;  AVP-786;  CTP-786;  AVP786;  CTP786;  Deudextromethorphan hydrobromide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deudextromethorphan hydrobromide
Reactant of Route 2
Reactant of Route 2
Deudextromethorphan hydrobromide
Reactant of Route 3
Reactant of Route 3
Deudextromethorphan hydrobromide
Reactant of Route 4
Reactant of Route 4
Deudextromethorphan hydrobromide
Reactant of Route 5
Reactant of Route 5
Deudextromethorphan hydrobromide
Reactant of Route 6
Deudextromethorphan hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.